

Cyclohexanecarbohydrazide: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cyclohexanecarbohydrazide**

Cat. No.: **B1361583**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanecarbohydrazide, a carbohydrazide derivative featuring a cyclohexane ring, is a molecule of interest in various chemical and pharmaceutical research domains. Understanding its physical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a detailed overview of the known physical characteristics of **Cyclohexanecarbohydrazide**, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

While extensive experimental data for **Cyclohexanecarbohydrazide** is not widely published, a combination of computed data and information from spectral databases provides valuable insights into its physical profile. The following table summarizes the key physical and chemical properties of **Cyclohexanecarbohydrazide**.

Property	Value	Source	Notes
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem[1]	-
Molecular Weight	142.20 g/mol	PubChem[1]	-
IUPAC Name	cyclohexanecarbohydrazide	PubChem[1]	-
CAS Number	3614-56-0 (for a related isomer)	-	38941-47-8 is also associated.[1][2]
Melting Point	Data not available in searched literature.	-	A related compound, 4-(4-chlorophenyl)cyclohexane carbohydrazide, has a melting point of 102-103 °C.[3]
Boiling Point	Data not available in searched literature.	-	-
Density	Data not available in searched literature.	-	-
Solubility	Data not available in searched literature.	-	Expected to have some solubility in polar organic solvents.
XLogP3	0.9	PubChem[1]	Computed; indicates moderate lipophilicity.
Hydrogen Bond Donor Count	2	PubChem[1]	Computed.
Hydrogen Bond Acceptor Count	2	PubChem[1]	Computed.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization of a compound. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a solid compound's purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- Sample Preparation: A small amount of dry **Cyclohexanecarbohydrazide** is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of

melting) are recorded. This range is the melting point of the sample. A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Thiele Tube Method)

For solid compounds that are stable at their boiling point, this micro-method can be employed.

Apparatus:

- Thiele tube
- High-boiling point oil (e.g., mineral oil or silicone oil)
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or other heat source
- Clamp and stand

Procedure:

- Sample Preparation: A small amount of **Cyclohexanecarbohydrazide** is placed in the small test tube.
- Capillary Insertion: A capillary tube is placed, open end down, into the test tube containing the sample.
- Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil of a Thiele tube.
- Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

- Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, the heat is removed.
- Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is essential for handling and formulation.

Apparatus:

- Small test tubes or vials
- Vortex mixer
- Spatula
- A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)


Procedure:

- Solvent Addition: To a series of test tubes, add a fixed volume (e.g., 1 mL) of each of the selected solvents.
- Solute Addition: Add a small, known mass (e.g., 10 mg) of **Cyclohexanecarbohydrazide** to each test tube.
- Mixing: Vigorously mix each tube using a vortex mixer for a set period (e.g., 1-2 minutes).
- Observation: Visually inspect each tube for the presence of undissolved solid.
- Classification:
 - Soluble: No visible solid particles.
 - Partially Soluble: Some solid remains, but a significant portion has dissolved.

- Insoluble: The majority of the solid remains undissolved.
- Quantitative Measurement (Optional): For a more precise measurement, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC, if a chromophore is present or can be derivatized).

Workflow for Synthesis and Characterization

The synthesis and subsequent characterization of **Cyclohexanecarbohydrazide** follow a logical progression of steps to ensure the desired product is obtained with high purity and its properties are well-documented.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Cyclohexanecarbohydrazide**.

This comprehensive guide provides a foundational understanding of the physical properties of **Cyclohexanecarbohydrazide** for researchers and professionals in the field. While experimental data is limited in the public domain, the provided protocols and workflow offer a robust framework for its synthesis, purification, and detailed characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanecarbohydrazide | C7H14N2O | CID 240039 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cyclohexanecarbohydrazide: A Comprehensive Technical Overview of its Physical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361583#what-are-the-physical-properties-of-cyclohexanecarbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com